molecular formula C11H16N6O B12940306 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide CAS No. 84460-82-2

3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide

Cat. No.: B12940306
CAS No.: 84460-82-2
M. Wt: 248.28 g/mol
InChI Key: RVFBGGBFAHQCQN-UHFFFAOYSA-N
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Description

3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide is an organic compound belonging to the class of 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide involves the reaction of adenine with propylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride. The mixture is stirred at elevated temperatures (around 100°C) for a specific duration .

Industrial Production Methods

similar compounds are often synthesized using high-speed counter-current chromatography (HSCCC) and other advanced separation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other purine derivatives.

    Biology: Studied for its potential role in DNA and RNA interactions.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide involves its interaction with specific molecular targets, such as adenosine deaminase. This interaction can inhibit the enzyme’s activity, leading to various biological effects. The compound’s structure allows it to bind to the active site of the enzyme, blocking its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide is unique due to its specific propylpropanamide side chain, which differentiates it from other 6-aminopurine derivatives. This unique structure contributes to its distinct chemical and biological properties .

Properties

CAS No.

84460-82-2

Molecular Formula

C11H16N6O

Molecular Weight

248.28 g/mol

IUPAC Name

3-(6-aminopurin-9-yl)-N-propylpropanamide

InChI

InChI=1S/C11H16N6O/c1-2-4-13-8(18)3-5-17-7-16-9-10(12)14-6-15-11(9)17/h6-7H,2-5H2,1H3,(H,13,18)(H2,12,14,15)

InChI Key

RVFBGGBFAHQCQN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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